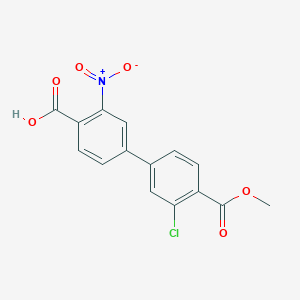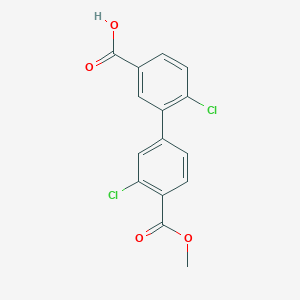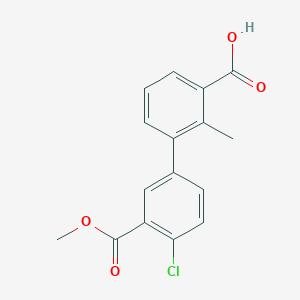
3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid (CMPFBA) is an important organic compound used in a variety of scientific research applications. It is a synthetic intermediate used in the synthesis of various organic compounds, and it has been used in numerous biochemical and physiological experiments.
科学的研究の応用
3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including drugs and pharmaceuticals. It has also been used as a reagent in the synthesis of other organic compounds, such as polymers and dyes. Additionally, 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been used in the synthesis of fluorescent probes for use in biological imaging.
作用機序
3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% works by acting as an electrophile in organic reactions. It has a strong electron-withdrawing group (the chloro group) that can interact with electron-rich compounds, such as nucleophiles, to form covalent bonds. This allows 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% to act as a catalyst in organic reactions, facilitating the formation of desired products.
Biochemical and Physiological Effects
Due to its electron-withdrawing properties, 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to neurological effects. Additionally, 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.
実験室実験の利点と制限
3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is non-toxic and has low volatility, making it safe to handle. However, there are some limitations to using 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%. It is not very soluble in organic solvents, and it can react with certain reagents, such as strong acids and bases, which can lead to undesired side reactions.
将来の方向性
There are several potential future directions for 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%. It could be used to develop new drugs and pharmaceuticals, as well as new fluorescent probes for biological imaging. Additionally, it could be used to synthesize new polymers and dyes, as well as new catalysts for organic reactions. Additionally, further research could be conducted to explore its potential as an antimicrobial agent. Finally, 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% could be used to develop new methods for the synthesis of other organic compounds.
合成法
3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% can be synthesized using a two-step process. In the first step, 4-chloro-3-methoxycarbonylphenyl-5-fluorobenzoyl chloride is reacted with sodium hydroxide in aqueous ethanol to form the desired product. In the second step, the product is then treated with aqueous sodium carbonate to neutralize the acid. The resulting product is 3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%.
特性
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTUFBFRFCCZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692040 |
Source


|
| Record name | 4'-Chloro-5-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261917-25-2 |
Source


|
| Record name | 4'-Chloro-5-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














